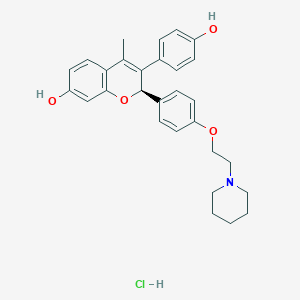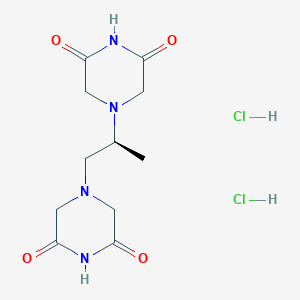
MC-Gly-Gly-Phe-Gly
概要
説明
MC-Gly-Gly-Phe-Gly is a tetrapeptide compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to be cleaved by specific proteases, allowing for the targeted release of therapeutic agents at the site of action. The molecular formula of this compound is C25H31N5O8, and it has a molecular weight of 529.54 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反応の分析
Types of Reactions
MC-Gly-Gly-Phe-Gly primarily undergoes cleavage reactions catalyzed by specific proteases. These reactions are essential for its function as a linker in ADCs. The compound can also participate in standard peptide reactions, such as amide bond formation and hydrolysis .
Common Reagents and Conditions
Protease Cleavage: Specific proteases such as cathepsin B are used to cleave the peptide bond in this compound under physiological conditions.
Amide Bond Formation: Coupling reagents like DCC and NHS are used in the presence of a base to form amide bonds during peptide synthesis.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds in this compound.
Major Products Formed
The primary product formed from the cleavage of this compound by proteases is the release of the therapeutic agent conjugated to the antibody. This release is crucial for the targeted delivery of the drug to the desired site of action .
科学的研究の応用
MC-Gly-Gly-Phe-Gly is widely used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The cleavable nature of this compound allows for the controlled release of the drug in the presence of specific proteases, enhancing the efficacy and safety of the treatment .
In addition to its use in ADCs, this compound is also employed in various biochemical and pharmacological studies to investigate protease activity and peptide stability. Its ability to be cleaved by specific enzymes makes it a valuable tool for studying enzyme-substrate interactions and developing enzyme inhibitors .
作用機序
The mechanism of action of MC-Gly-Gly-Phe-Gly involves its cleavage by specific proteases, leading to the release of the conjugated therapeutic agent. The peptide bond between the amino acids is hydrolyzed by the protease, resulting in the separation of the drug from the antibody. This targeted release allows for the selective delivery of the drug to the site of action, reducing off-target effects and improving therapeutic outcomes .
類似化合物との比較
MC-Gly-Gly-Phe-Gly is unique in its ability to be cleaved by specific proteases, making it an ideal linker for ADCs. Similar compounds include other cleavable linkers such as Val-Cit-PABC and Gly-Phe-Leu-Gly, which also rely on protease activity for drug release. this compound offers distinct advantages in terms of stability and specificity, making it a preferred choice for certain applications .
List of Similar Compounds
- Val-Cit-PABC
- Gly-Phe-Leu-Gly
- Phe-Lys
- Glu-Val-Cit
This compound stands out due to its unique combination of stability and protease specificity, making it a valuable tool in the development of targeted therapies.
特性
IUPAC Name |
2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O8/c31-19(9-5-2-6-12-30-22(34)10-11-23(30)35)26-14-20(32)27-15-21(33)29-18(25(38)28-16-24(36)37)13-17-7-3-1-4-8-17/h1,3-4,7-8,10-11,18H,2,5-6,9,12-16H2,(H,26,31)(H,27,32)(H,28,38)(H,29,33)(H,36,37)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPLKZYCOGLRPC-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B8144790.png)

![[(1S)-1-carboxy-4,4-difluoro-3,3-dimethylbutyl]azanium;chloride](/img/structure/B8144808.png)
![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid](/img/structure/B8144809.png)




![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)




